3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride
Overview
Description
LDN-192960 (hydrochloride) is a potent and selective inhibitor of haspin protein kinase and dual-specificity tyrosine-phosphorylation regulated kinase 2 (DYRK2). It has IC50 values of 10 nM and 48 nM, respectively . This compound is primarily used in scientific research for its ability to inhibit these kinases, which play crucial roles in cell cycle regulation and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDN-192960 (hydrochloride) involves several steps, starting with the preparation of the acridine core structure. The key steps include:
Formation of the acridine core: This involves the reaction of 2,7-dimethoxyacridine with appropriate thiol reagents to form the thioether linkage.
Amination: The thioether is then reacted with 1-propanamine to introduce the amine group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of LDN-192960 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to ensure complete conversion of reactants.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
LDN-192960 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The acridine core can undergo substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
LDN-192960 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of haspin and DYRK2 in cell cycle regulation and mitosis.
Medicine: Potential therapeutic applications in cancer research due to its ability to inhibit kinases involved in cell proliferation.
Industry: Utilized in the development of kinase inhibitors and other bioactive compounds.
Mechanism of Action
LDN-192960 (hydrochloride) exerts its effects by inhibiting haspin and DYRK2 kinases. These kinases are involved in the regulation of the cell cycle and mitosis. The compound binds to the active site of these kinases, preventing their phosphorylation activity. This inhibition leads to disruptions in cell cycle progression and can induce cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
DYRK1A inhibitors: Compounds like harmine and INDY.
CLK1 inhibitors: Compounds such as TG003.
PIM1 inhibitors: Compounds like SGI-1776.
Uniqueness
LDN-192960 (hydrochloride) is unique due to its dual inhibition of haspin and DYRK2, which are not commonly targeted together by other inhibitors. This dual inhibition provides a broader scope of action and potential therapeutic applications, particularly in cancer research where both kinases play significant roles .
Properties
IUPAC Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S.2ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCUCJBABESJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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